Lochnerine
Overview
Description
Lochnerine is a natural product found in Rauvolfia biauriculata, Rauvolfia sprucei, and other organisms . It has a molecular formula of C20H24N2O2 and a molecular weight of 324.4 g/mol .
Synthesis Analysis
The synthesis of Lochnerine was designed utilizing an intramolecular catalytic hydroamination of an alkene by an oxazolidine, derived in situ from an unsaturated aldehyde . The other key steps of the sequence include substrate-controlled, Lewis acid-promoted C3 allylation to secure the C3/C5 syn-disubstituted product, Kulinkovich, and ring-closing metathesis reactions .
Molecular Structure Analysis
Lochnerine has a complex structure with a total of 52 bonds, including 28 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 1 double bond, 10 aromatic bonds, and several rings of different sizes . The key steps of the synthesis include C3 alkylation of indole using Hauser-Knochel base, catalytic intramolecular hydroamination of an alkene using an oxazolidine, and substrate-controlled asymmetric induction .
Chemical Reactions Analysis
The key chemical reactions involved in the synthesis of Lochnerine include an intramolecular catalytic hydroamination of an alkene by an oxazolidine, substrate-controlled, Lewis acid-promoted C3 allylation, Kulinkovich reaction, and ring-closing metathesis .
Physical And Chemical Properties Analysis
Lochnerine has a molecular weight of 324.4 g/mol. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3. It also has a Rotatable Bond Count of 2 .
Scientific Research Applications
Synthesis and Chemical Applications
Lochnerine, an indole alkaloid, has been a subject of interest in synthetic organic chemistry. The first regio- and stereocontrolled total synthesis of the bisphenolic, bisquaternary alkaloid (+)-dispegatrine was accomplished using lochnerine. This synthesis highlights the potential of lochnerine in the formation of complex dimeric indole alkaloids, which could have implications for the development of new pharmaceutical compounds (Edwankar et al., 2013).
Role in Alkaloid Biosynthesis
In the plant Catharanthus roseus, two cytochrome P450s with high substrate specificity catalyze the synthesis of lochnericine, a major monoterpene indole alkaloid (MIA). The study of these enzymes, and their role in lochnericine biosynthesis, is crucial for understanding the metabolic pathways in plants and could be valuable for metabolic engineering applications (Carqueijeiro et al., 2018).
Isolation and Characterization
The isolation of lochnerine from Vinca rosea (a plant in the Apocynaceae family) indicates the presence of this alkaloid in various plant species. This finding is significant for pharmacognosy and natural product chemistry, as it expands our understanding of the chemical diversity in plants (Basu & Sarkar, 1958).
Pharmacological Research
Research on lochnerine also includes its interaction with proteins like bovine serum albumin. Spectroscopy and docking simulations revealed that lochnerine binds to different sites of bovine serum albumin, causing changes in the protein's structure. This kind of study is fundamental in understanding the pharmacokinetics and pharmacodynamics of alkaloids and could inform the development of alkaloid-based drugs (Wang et al., 2015).
Safety And Hazards
When handling Lochnerine, it is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
properties
IUPAC Name |
[(1S,12S,13R,14R,15E)-15-ethylidene-7-methoxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-11-9-22-18-8-15-14-6-12(24-2)4-5-17(14)21-20(15)19(22)7-13(11)16(18)10-23/h3-6,13,16,18-19,21,23H,7-10H2,1-2H3/b11-3-/t13-,16+,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIVOMMYBBBYFH-BOPWJTLDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)OC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/CN2[C@H]3C[C@@H]1[C@H]([C@@H]2CC4=C3NC5=C4C=C(C=C5)OC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318507 | |
Record name | Lochnerine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lochnerine | |
CAS RN |
522-47-4 | |
Record name | Lochnerine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=522-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lochnerine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lochnerine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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